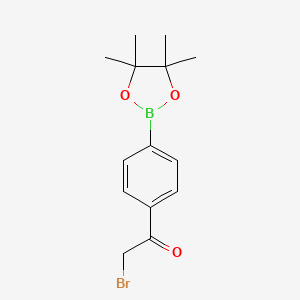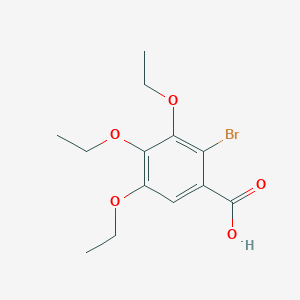
2-Bromo-3,4,5-triethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4,5-triethoxybenzoic acid: is an organic compound with the molecular formula C13H17BrO5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,5-triethoxybenzoic acid typically involves the bromination of 3,4,5-triethoxybenzoic acid. The reaction is carried out by dissolving 3,4,5-triethoxybenzoic acid in a suitable solvent such as chloroform, followed by the addition of bromine. The mixture is then refluxed for several hours to ensure complete bromination. After the reaction is complete, the product is isolated by washing with sodium thiosulfate solution to remove excess bromine, followed by water to purify the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 2-Bromo-3,4,5-triethoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Major Products:
Substitution: Formation of 2-amino-3,4,5-triethoxybenzoic acid or 2-thio-3,4,5-triethoxybenzoic acid.
Oxidation: Formation of 3,4,5-triethoxybenzaldehyde or 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxybenzoic acid.
科学的研究の応用
2-Bromo-3,4,5-triethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 2-Bromo-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
類似化合物との比較
2-Bromo-3,4,5-trimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,6-Dibromo-3,4,5-triethoxybenzoic acid: Contains an additional bromine atom, which can lead to different reactivity and applications
Uniqueness: 2-Bromo-3,4,5-triethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity, making it a valuable compound in synthetic organic chemistry and various research applications.
特性
分子式 |
C13H17BrO5 |
|---|---|
分子量 |
333.17 g/mol |
IUPAC名 |
2-bromo-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H17BrO5/c1-4-17-9-7-8(13(15)16)10(14)12(19-6-3)11(9)18-5-2/h7H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
CLGCXNWGXJHADY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C(=C1)C(=O)O)Br)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
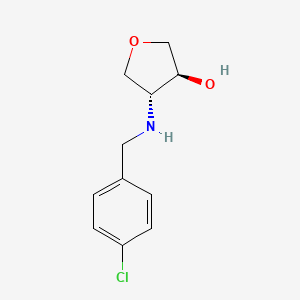
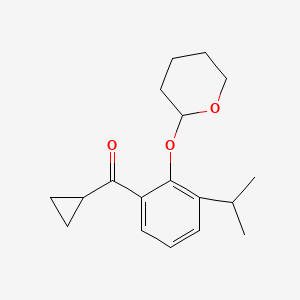
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)
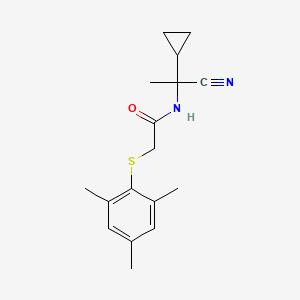
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
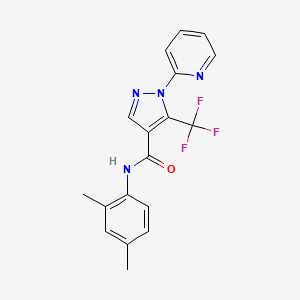
amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
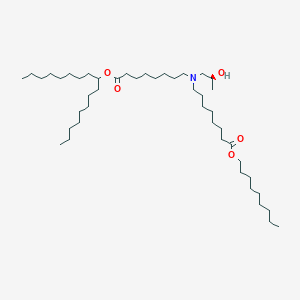
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
